3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The benzyl group at position 3 and the 4-((2-methyl-5-nitrophenyl)sulfonyl)piperazinyl substituent at position 7 define its structural uniqueness.
Properties
IUPAC Name |
3-benzyl-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O4S/c1-16-7-8-18(30(31)32)13-19(16)35(33,34)28-11-9-27(10-12-28)21-20-22(24-15-23-21)29(26-25-20)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPFCJNAJFYHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is primarily targeted towards Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a halt in the cell cycle progression, thereby preventing the proliferation of cancer cells. The compound’s interaction with CDK2 is so potent that it shows significant inhibitory activity with IC50 values in the nanomolar range.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division.
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116. The compound induces apoptosis within cancer cells, leading to their death.
Biological Activity
The compound 3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antitumor, and other pharmacological effects as reported in various studies.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyrimidine core, a benzyl group, and a piperazine moiety substituted with a sulfonyl group. The presence of these functional groups is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive bacteria | 15 |
| Compound B | Gram-negative bacteria | 30 |
| Compound C | Mycobacterium tuberculosis | 25 |
Studies have shown that the incorporation of the piperazine and sulfonamide groups enhances the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Several studies have reported that related triazolo-pyrimidine derivatives can inhibit tumor cell proliferation.
- Case Study 1 : A derivative demonstrated an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity.
- Case Study 2 : Another study showed that a similar compound inhibited the growth of lung cancer cells with an IC50 of 8 µM .
The proposed mechanisms by which this class of compounds exerts its biological effects include:
- Inhibition of Enzyme Activity : The triazolo-pyrimidine scaffold may inhibit specific enzymes involved in DNA synthesis or repair.
- Interference with Cell Signaling : The sulfonamide group can modulate signaling pathways critical for cell proliferation and survival.
- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of This compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations observed within 2 hours post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Toxicity studies indicate low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate piperazine and triazole moieties. The presence of the sulfonamide group is crucial for enhancing the pharmacological properties of the resulting hybrids. The synthetic pathways often involve:
- Formation of the piperazine ring : This is achieved through nucleophilic substitution reactions.
- Triazole formation : Utilizing azide and alkyne coupling reactions to create the triazole structure.
- Final coupling : The benzyl and sulfonamide groups are introduced to yield the final compound.
Antimicrobial Activity
Research has demonstrated that compounds similar to 3-benzyl-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit significant antimicrobial properties. For instance, a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard treatments like ethambutol and rifampicin .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies involving triazolo-pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7, HepG2). The IC50 values for some derivatives were reported as low as 2 μM, indicating potent activity against cancer cells .
Case Study 1: Antitubercular Activity
A study synthesized a series of nitrobenzenesulfonamide derivatives that included piperazine components. These compounds were tested against Mycobacterium tuberculosis H37Rv strain, showing excellent antituberculosis activity with selectivity indices greater than 30. Notably, certain derivatives exhibited MIC values as low as 0.78 μg/mL .
Case Study 2: Anticancer Activity
Another investigation focused on hybrid compounds containing the triazole-pyrimidine structure. These were subjected to cytotoxicity assays against several human cancer cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cancer cell growth, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
All compounds share the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, with variations at positions 3 and 7 driving functional diversity:
- Position 3 : A benzyl group is conserved in most analogs (e.g., VAS2870, VAS3947, and derivatives from ) .
- Position 7: Modifications here dictate target specificity and physicochemical properties: Target Compound: 4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazinyl group. VAS2870: 2-Benzoxazolylthio group (NOX inhibitor) . VAS3947: 2-Oxazolylthio group (water-soluble NOX inhibitor) . Anticancer Derivatives (): Hydrazinyl-propylthio substituents .
Pharmacological Activity
Table 1: Key Analogues and Their Activities
Key Findings:
- NOX Inhibition: VAS2870 and VAS3947 are validated NOX inhibitors, with VAS2870 reducing oxidative stress in vascular and neuronal models . The target compound’s sulfonyl-piperazine group may enhance isoform selectivity or pharmacokinetics compared to VAS2870’s non-selective action .
- Anticancer Activity : Derivatives with hydrazinyl-propylthio groups () show apoptotic effects via CDK-2 inhibition, suggesting the target compound’s sulfonyl-piperazine could be optimized for similar pathways .
- Solubility and Bioavailability : VAS3947’s oxazolylthio group improves water solubility over VAS2870 . The target compound’s sulfonyl group may reduce solubility but increase metabolic stability.
Structure-Activity Relationship (SAR)
- Position 7 Modifications: Electron-Withdrawing Groups (EWGs): The nitro and sulfonyl groups in the target compound may enhance binding to charged residues in NOX or kinase active sites, analogous to VAS2870’s benzoxazolylthio .
- Position 3 : The benzyl group is critical for scaffold stability and hydrophobic interactions .
Theoretical and Computational Insights
- Molecular Docking () : Hybrids with hydrazinyl-propylthio groups exhibit strong CDK-2 binding via hydrogen bonding and π-π stacking . The target compound’s sulfonyl-piperazine may similarly interact with NADPH oxidase domains.
- DFT Studies: Electron-deficient aromatic systems (e.g., nitro-substituted phenyl in the target compound) correlate with enhanced redox activity in NOX inhibition .
Q & A
Q. What are the standard synthetic routes for preparing triazolo[4,5-d]pyrimidine derivatives, and what reaction conditions optimize yield?
The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves multistep reactions under controlled conditions. For example:
- Chlorination and coupling : A 7-chloro intermediate is synthesized by reacting 5-amino-4-chloro-6-substituted pyrimidine with sodium nitrite in a 50% aqueous ethanol/dichloromethane mixture under nitrogen, achieving 81% yield after purification via thin-layer chromatography (TLC) .
- Cross-coupling reactions : Substituted furyl or benzyl groups are introduced using Stille coupling (e.g., 2-furyl(tributyl)tin with Pd(PPh₃)₂Cl₂ catalyst in DMF), yielding 90% product after TLC purification .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and palladium catalysts are critical for efficient coupling. Reaction times (4–18 hours) and nitrogen atmospheres prevent oxidation .
Q. How is structural confirmation performed for triazolo[4,5-d]pyrimidine derivatives?
Structural validation relies on spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Chemical shifts (e.g., δ 5.90 for CH₂ in VAS3947, δ 8.95 for H-5 in triazolo cores) confirm substituent positions and aromaticity .
- Mass spectrometry : APCI-MS identifies molecular ions (e.g., m/z 311 [M+H]⁺ for VAS3947) .
- Melting point analysis : Sharp melting ranges (e.g., 166–168°C) indicate purity .
Advanced Research Questions
Q. What methodological considerations are critical when assessing NADPH oxidase (NOX) inhibition specificity?
Triazolo[4,5-d]pyrimidines like VAS2870 are reported as NOX inhibitors but require rigorous specificity testing:
- Off-target profiling : Use thiol alkylation assays to detect non-specific interactions (e.g., VAS2870 alkylates cysteine residues unrelated to NOX) .
- Cell line selection : Test across NOX-expressing lines (e.g., CaCo-2, HL-60, A7r5) to confirm target engagement .
- Redox activity controls : Include ROS scavengers (e.g., superoxide dismutase) to distinguish direct NOX inhibition from antioxidant effects .
Q. How do structural modifications influence biological activity in triazolo[4,5-d]pyrimidine analogs?
Key substituents determine pharmacological outcomes:
- Sulfur-containing groups : 5-(propylthio) substituents enhance antiplatelet activity (e.g., compound 7h , IC₅₀ = 1.2 µM in platelet aggregation assays) .
- Cyclopropyl/phenyl rings : Lipophilic groups (e.g., 7i ) improve antibacterial potency against S. aureus (MIC = 4 µg/mL) by enhancing membrane penetration .
- Polar functional groups : Hydroxyethoxy moieties (e.g., 7k ) increase aqueous solubility but may reduce cell permeability .
Q. How should researchers address contradictions between in vitro activity and off-target effects?
Discrepancies arise when compounds like VAS2870 show NOX inhibition in vitro but lack specificity in vivo:
- Mechanistic deconvolution : Use knockout cell lines (e.g., NOX2-deficient models) to isolate target-specific effects .
- Proteomic profiling : Identify off-target protein adducts via LC-MS/MS after incubating compounds with cellular lysates .
- Dose-response validation : Compare IC₅₀ values for NOX inhibition versus thiol alkylation; a narrow therapeutic window suggests non-specificity .
Q. Methodological Best Practices
- Purification : Column chromatography (silica gel) or preparative TLC ensures >90% purity for biological testing .
- Assay design : Include positive controls (e.g., diphenyleneiodonium for NOX inhibition) and validate assays with orthogonal methods (e.g., fluorescence-based ROS detection and cytochrome c reduction) .
- Data interpretation : Use statistical models (e.g., ANOVA for dose-response curves) and report confidence intervals to address variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
